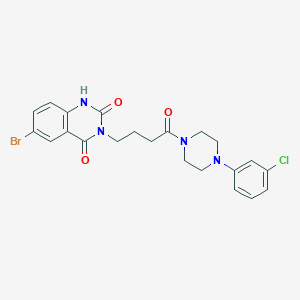

6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

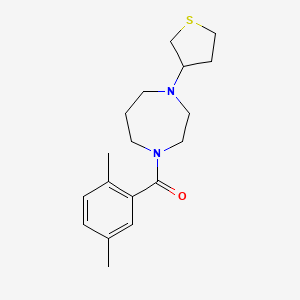

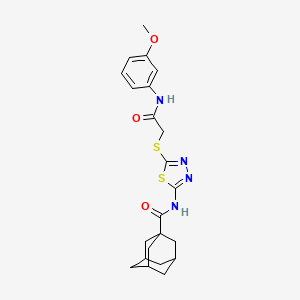

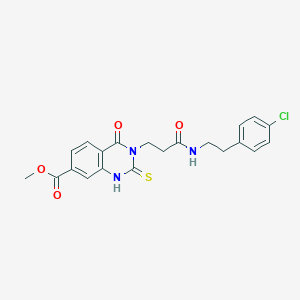

The compound 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The quinazolinone nucleus has been incorporated into a variety of compounds that exhibit antiviral, anti-inflammatory, analgesic, and antibacterial properties .

Synthesis Analysis

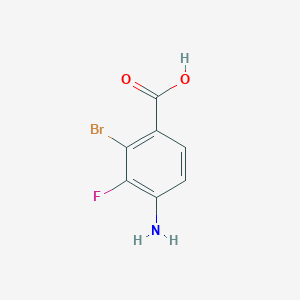

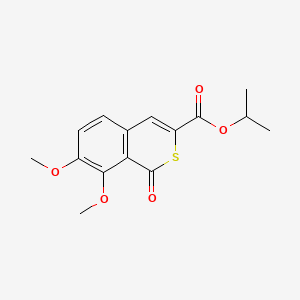

The synthesis of quinazolinone derivatives typically involves the condensation of different starting materials such as benzoxazinones with various reagents. For instance, 6-bromo-2-substituted-benzoxazin-4-one has been condensed with trimethoprim, pyrimethamine, and lamotrigine to yield 6-bromo-2,3-disubstituted-4(3H)-quinazolinones . Another approach involves the fusion of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone, followed by reactions with aromatic aldehydes and other reagents to produce diverse heterocyclic moieties . Additionally, the interaction of 6-bromoquinazoline-2,4(1H,3H)-dione with chlorosulfonic acid has led to the formation of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is confirmed using various analytical techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance ((1)H-NMR), mass spectrometry, and elemental analysis . These techniques ensure the correct identification of the synthesized compounds and their structural integrity.

Chemical Reactions Analysis

Quinazolinone derivatives undergo a range of chemical reactions. For example, the reaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents such as water, alcohols, ammonia, and amines results in the substitution of the chlorosulfonyl group to yield various sulfonated products . Reduction with tin(II) chloride in hydrochloric acid can lead to the formation of 6-bromo-8-mercaptoquinazoline-2,4-dione . Furthermore, the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydroxylamine hydrochloride and subsequent treatment with alkyl halides, acyl chlorides, and sulfonyl chlorides gives rise to ethers, esters, and sulfonates, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their biological activity and pharmacokinetic profile. The antiviral and cytotoxic activities of these compounds have been tested in various cell cultures, with some derivatives showing potent activity against specific viruses . Additionally, some quinazolinone derivatives have demonstrated promising anti-inflammatory and analgesic activities in experimental animals . The antibacterial affinities of certain derivatives have also been reported to be considerably efficient .

properties

IUPAC Name |

6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrClN4O3/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSNHWDXASEURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3011191.png)

![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)

![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide](/img/structure/B3011206.png)